GRN-529 - 1253291-12-1

GRN-529

Catalog Number: EVT-269866
CAS Number: 1253291-12-1
Molecular Formula: C22H15F2N3O2
Molecular Weight: 391.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Selective negative allosteric modulator of the mGluR5 receptor
GRN-529 is a selective negative allosteric modulator of the mGluR5 receptor.
Source and Classification

GRN-529 is classified as an organofluorine compound due to its incorporation of fluorine atoms within its molecular structure. It belongs to a broader category of compounds known as negative allosteric modulators, which function by binding to a site distinct from the active site on the receptor, thereby influencing its activity without directly activating it . The chemical structure of GRN-529 includes specific functional groups that enhance its efficacy and selectivity for the metabotropic glutamate receptor 5.

Synthesis Analysis

Methods and Technical Details

The synthesis of GRN-529 involves several key steps, primarily focusing on difluoromethylation and coupling reactions. The process begins with the preparation of a suitable precursor compound, followed by the introduction of difluoromethyl groups using difluorocarbene chemistry. This step is crucial for enhancing the compound's biological activity.

  1. Difluoromethylation: This reaction employs various nucleophiles, such as phenols and thiophenols, to generate the difluoromethylated intermediate. The reaction conditions typically include the use of bases like lithium hydroxide in solvents such as fluorobenzene, achieving yields around 70% under optimized conditions .
  2. Sonogashira Coupling: Following the difluoromethylation, a Sonogashira coupling reaction is performed to attach additional functional groups necessary for biological activity. This step has been scaled for industrial applications, allowing for multikilogram production .
Molecular Structure Analysis

Structure and Data

The molecular structure of GRN-529 can be represented as follows:

C13H11F2N1O2\text{C}_{13}\text{H}_{11}\text{F}_2\text{N}_1\text{O}_2

This structure includes:

  • Carbon atoms: 13
  • Hydrogen atoms: 11
  • Fluorine atoms: 2
  • Nitrogen atom: 1
  • Oxygen atoms: 2

The presence of fluorine atoms contributes to the compound's lipophilicity, enhancing its ability to penetrate biological membranes and interact with target receptors in the brain.

Chemical Reactions Analysis

Reactions and Technical Details

GRN-529 undergoes several chemical reactions that are critical for its synthesis and functionality:

  1. Difluoromethylation Reaction: This involves the reaction of phenolic compounds with difluorocarbene, leading to the formation of difluoromethoxy derivatives. The reaction conditions are optimized for various nucleophiles to ensure high yields .
  2. Coupling Reactions: The Sonogashira coupling reaction allows for the introduction of acetylenic groups into the molecular framework, which is essential for enhancing receptor affinity and selectivity .

These reactions highlight GRN-529's synthetic versatility and potential for further modification.

Mechanism of Action

Process and Data

GRN-529 acts as a negative allosteric modulator at the metabotropic glutamate receptor 5. Upon binding to this receptor, GRN-529 alters its conformation in a way that reduces its activity without blocking the binding site for glutamate. This modulation leads to decreased excitatory neurotransmission associated with various neuropsychiatric disorders.

Studies have shown that GRN-529 effectively reduces repetitive behaviors in animal models, particularly in BTBR mice, which are used as models for autism spectrum disorders. The compound achieves significant receptor occupancy levels (50% to 90%) within 30 to 60 minutes post-administration, correlating with behavioral improvements observed in these models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

GRN-529 exhibits several notable physical and chemical properties:

These properties make GRN-529 suitable for both laboratory research and potential therapeutic applications.

Applications

Scientific Uses

GRN-529 has significant potential applications in neuroscience research, particularly in studies related to:

  • Neuropsychiatric Disorders: Its role as a negative allosteric modulator positions it as a candidate for treating conditions like schizophrenia and autism spectrum disorders.
  • Drug Development: The compound serves as a model for developing new therapeutics targeting metabotropic glutamate receptors.

Ongoing research aims to further elucidate its pharmacological profile and therapeutic efficacy in clinical settings .

Introduction to GRN-529 and Metabotropic Glutamate Receptor 5 (mGluR5)

Historical Development of GRN-529 as a Negative Allosteric Modulator (NAM) of mGluR5

GRN-529 was developed by Wyeth (later acquired by Pfizer) as part of a concerted effort to target glutamate receptors for central nervous system disorders. Its discovery stemmed from structure-activity relationship (SAR) studies of bisaryl alkynylamide compounds, optimized for high-affinity binding to mGluR5’s transmembrane allosteric site. A 2010 patent detailed its synthesis and characterization as a potent mGluR5 NAM (Ki = 5.4 nM; IC₅₀ = 3.1 nM) with >1,000-fold selectivity over mGluR1 [1] [5] [6].

Preclinical validation demonstrated GRN-529’s ability to penetrate the blood-brain barrier, achieving dose-dependent receptor occupancy (50–90% at 0.3–3.0 mg/kg) [3]. Key studies in murine models revealed its therapeutic potential:

  • Autism Spectrum Disorder (ASD): GRN-529 reduced repetitive behaviors (self-grooming) in BTBR T⁺tf/J mice and vertical jumping in C58/J mice at non-sedating doses (1–3 mg/kg). It also partially rescued social deficits in BTBR mice [3].
  • Treatment-Resistant Depression (TRD): GRN-529 exhibited broad efficacy in depression models (tail suspension, forced swim tests), anxiety (stress-induced hyperthermia), and neuropathic pain at 0.1–30 mg/kg orally [5].

Table 1: Key Preclinical Findings for GRN-529

Disease ModelDose (mg/kg)Receptor OccupancyPrimary Effects
ASD (BTBR mice)1–350–90%↓ Repetitive behaviors; ↑ Sociability
TRD (Forced swim test)0.1–3030–95%↓ Immobility time (antidepressant-like effect)
Neuropathic pain1080–95%↓ Hyperalgesia (sciatic nerve ligation model)

Rationale for Targeting mGluR5 in Neuropsychiatric Disorders

mGluR5 is a critical mediator of glutamatergic signaling, influencing synaptic plasticity, learning, and emotional processing. Its dysregulation is pathophysiologically linked to several disorders:

  • Autism and Fragile X Syndrome: Hyperactivity of mGluR5-driven protein synthesis is a core feature of fragile X syndrome, and ~30% of affected individuals meet ASD diagnostic criteria. GRN-529’s efficacy in reducing repetitive behaviors and enhancing sociability in ASD mouse models supports mGluR5 inhibition as a disease-modifying strategy [3] [7].
  • Treatment-Resistant Depression (TRD): Glutamate receptor hyperactivity contributes to TRD pathophysiology. GRN-529’s broad activity in depression, anxiety, and pain models suggests it addresses multiple TRD comorbidities via mGluR5’s role in regulating stress-responsive neural circuits [5].
  • Ischemic Injury: mGluR5 upregulation in astrocytes during oxygen-glucose deprivation (OGD) exacerbates apoptosis via IP3-mediated calcium release. Knockout studies confirm mGluR5’s pro-apoptotic role, rationalizing NAMs like GRN-529 for neuroprotection [9].

Table 2: mGluR5 Pathophysiology in Neuropsychiatric Disorders

DisordermGluR5 DysregulationFunctional Consequence
Fragile X Syndrome / ASD↑ mGluR5-dependent protein synthesisSynaptic plasticity deficits; Repetitive behaviors
Treatment-Resistant Depression↑ Glutamatergic hyperactivityNeuronal excitotoxicity; ↓ Neurotrophic signaling
Ischemic Brain Injury↑ mGluR5 expression in astrocytesIP3-mediated Ca²⁺ release; Apoptosis

Structural and Functional Characterization of mGluR5 in Glutamatergic Signaling

mGluR5 is a dimeric GPCR with a large extracellular venus flytrap domain (VFD) for glutamate binding and a seven-transmembrane helical domain (7TM) harboring the allosteric site. GRN-529 binds within the 7TM domain, inducing conformational changes that suppress glutamate-induced Gαq/11 activation [1] [7]. Key structural features include:

  • Allosteric Binding Site: GRN-529 interacts with transmembrane helices 3, 5, 6, and 7, stabilizing an inactive receptor state. Its difluoromethoxy-pyridylethynylphenyl motif enables high-affinity hydrophobic interactions [1].
  • Signaling Cascades:
  • Canonical Pathway: mGluR5 activates PLCβ → IP3 → Ca²⁺ release → CaMKII/CREB phosphorylation → gene expression (e.g., c-Fos, Egr1) [7].
  • Non-Canonical Pathways: ERK1/2 phosphorylation via intracellular mGluR5 pools, modulating synaptic plasticity [2].
  • Subcellular Localization: While traditionally considered a postsynaptic receptor, ~50–90% of mGluR5 localizes to intracellular membranes (endoplasmic reticulum, nucleus). Nuclear mGluR5 activation triggers Elk-1 phosphorylation and gene expression distinct from surface receptor signaling [2] [9].

GRN-529’s functional selectivity is evident in its ability to inhibit glutamate-induced Ca²⁺ oscillations and IP3 accumulation without affecting ERK1/2 phosphorylation in OGD models, highlighting its precision for canonical mGluR5 pathways [5] [9]. Compared to earlier mGluR5 NAMs like MPEP or MTEP, GRN-529 shows superior selectivity and reduced off-target effects, making it a preferred tool compound for dissecting mGluR5 physiology [3] [5].

Properties

CAS Number

1253291-12-1

Product Name

GRN-529

IUPAC Name

[4-(difluoromethoxy)-3-(2-pyridin-2-ylethynyl)phenyl]-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)methanone

Molecular Formula

C22H15F2N3O2

Molecular Weight

391.4 g/mol

InChI

InChI=1S/C22H15F2N3O2/c23-22(24)29-20-9-7-16(12-15(20)6-8-18-5-1-2-10-25-18)21(28)27-13-17-4-3-11-26-19(17)14-27/h1-5,7,9-12,22H,13-14H2

InChI Key

JITMSIRHBAVREW-UHFFFAOYSA-N

SMILES

C1C2=C(CN1C(=O)C3=CC(=C(C=C3)OC(F)F)C#CC4=CC=CC=N4)N=CC=C2

Solubility

Soluble in DMSO

Synonyms

GRN-529; GRN 529; GRN529.

Canonical SMILES

C1C2=C(CN1C(=O)C3=CC(=C(C=C3)OC(F)F)C#CC4=CC=CC=N4)N=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.